molecular formula C7H4F5NO B1409256 2-Difluoromethoxy-3-(trifluoromethyl)pyridine CAS No. 1214326-48-3

2-Difluoromethoxy-3-(trifluoromethyl)pyridine

Cat. No.: B1409256
CAS No.: 1214326-48-3
M. Wt: 213.1 g/mol
InChI Key: IKJPWHCPDUQNQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Difluoromethoxy-3-(trifluoromethyl)pyridine is a versatile pyridine-based building block specifically designed for research and development applications, particularly in medicinal chemistry and pharmaceutical sciences. This compound features a synergistic combination of a difluoromethoxy group and a trifluoromethyl group on its pyridine ring, which are key motifs for modulating the physicochemical properties of lead compounds in drug discovery . The incorporation of fluorine atoms is a well-established strategy to enhance key parameters such as metabolic stability, membrane permeability, and binding affinity . As a result, this intermediate is of significant value in the synthesis of more complex molecules, potentially serving as a precursor for active pharmaceutical ingredients (APIs) and various heterocyclic compounds . Pyridine derivatives similar to this compound are frequently employed in the development of agrochemicals and pharmaceuticals . This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human or veterinary use. All information presented is for informational purposes only and is subject to change.

Properties

IUPAC Name

2-(difluoromethoxy)-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5NO/c8-6(9)14-5-4(7(10,11)12)2-1-3-13-5/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJPWHCPDUQNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Trifluoromethylpyridines

Trifluoromethylpyridines are typically synthesized using three main methods:

Synthesis of Difluoromethoxy Compounds

Difluoromethoxy groups can be introduced into aromatic rings through nucleophilic substitution reactions involving difluoromethanol and a suitable leaving group. For example, the synthesis of 1-methyl-5-difluoromethoxypyrazole involves reacting 5-bromo-1-methylpyrazole with difluoromethanol in the presence of a base like NaOH.

Challenges and Considerations

  • Selectivity : Ensuring the correct regioselectivity when introducing both functional groups.
  • Stability : The stability of the intermediate compounds and the final product under various reaction conditions.
  • Yield and Purity : Optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Difluoromethoxy-3-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

Agrochemical Applications

Herbicides Development

The primary application of 2-Difluoromethoxy-3-(trifluoromethyl)pyridine lies in its role as a chemical intermediate for the synthesis of herbicides. Notably, it is used in the preparation of pyridyloxyphenoxy alkanoic acids, which exhibit herbicidal properties. Research indicates that compounds with a fluoro group at the 3-position of the pyridine ring demonstrate superior herbicidal activity compared to their chloro or bromo counterparts .

Table 1: Herbicides Derived from this compound

Herbicide NameActive IngredientMechanism of ActionNotes
Example Herbicide A2-(4-((3-fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acidGrowth regulation in plantsHigh efficacy against broadleaf weeds
Example Herbicide BSimilar derivativesInhibition of specific metabolic pathwaysUndergoing field trials

Pharmaceutical Applications

Drug Development

The trifluoromethyl group present in this compound enhances the biological activity of pharmaceutical compounds. Various drugs containing trifluoromethyl groups have been approved by the FDA, indicating a favorable pharmacological profile . The unique physicochemical properties imparted by fluorine atoms contribute to improved metabolic stability and bioavailability.

Case Study: Ubrogepant

Ubrogepant, an FDA-approved drug for migraine treatment, contains a trifluoromethyl group and showcases how such modifications can lead to effective therapeutic agents. The synthesis pathway involves multiple fluorinated intermediates, highlighting the importance of compounds like this compound .

Synthesis Techniques

The synthesis of this compound can be achieved through several methods, including halogen exchange reactions and nucleophilic aromatic substitutions. These methods allow for high-yield production of this compound, making it accessible for further chemical transformations .

Table 2: Synthesis Methods Overview

MethodDescriptionYield (%)Advantages
Halogen ExchangeReaction with CsF to replace halogen with fluorineUp to 85%Efficient and straightforward
Nucleophilic SubstitutionSubstituting at the 3-position of the pyridine ringVaries based on conditionsVersatile for various derivatives

Future Perspectives

The applications of this compound are expected to expand as research continues into its derivatives. The unique properties associated with fluorinated compounds suggest potential novel uses in both agrochemicals and pharmaceuticals, particularly in developing new insecticides and therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Difluoromethoxy-3-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by forming unique interactions with target proteins .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, physical properties, and bioactivity of 2-difluoromethoxy-3-(trifluoromethyl)pyridine with analogous compounds:

Compound Name Substituent Positions Key Groups Physical Properties Bioactivity Insights Source
This compound 2: -OCF₂H, 3: -CF₃ Difluoromethoxy, CF₃ Not reported Likely insecticidal
2-Hydroxy-3-(trifluoromethyl)pyridine 2: -OH, 3: -CF₃ Hydroxyl, CF₃ Tautomerizes to pyridone Susceptible to metabolism
2,3-Dichloro-5-(trifluoromethyl)pyridine 2: -Cl, 3: -Cl, 5: -CF₃ Chlorine, CF₃ MP: -2°C, BP: 172°C Insecticide precursor
2-Methoxy-4-(trifluoromethyl)pyridine 2: -OCH₃, 4: -CF₃ Methoxy, CF₃ Not reported Lower similarity (0.66)
2-Chloromethyl-3-methyl-4-(trifluoroethoxy)pyridine 2: -CH₂Cl, 3: -CH₃, 4: -OCH₂CF₃ Chloromethyl, trifluoroethoxy Not reported Structural complexity
Key Observations:

Substituent Position and Electronic Effects :

  • The difluoromethoxy group (-OCF₂H) at position 2 in the target compound is more electron-withdrawing than methoxy (-OCH₃) or hydroxyl (-OH) groups, enhancing the pyridine ring's electron deficiency. This may improve interaction with biological targets like insect acetylcholinesterase .
  • Trifluoromethyl at position 3 (meta to the difluoromethoxy group) creates a steric and electronic environment distinct from derivatives with CF₃ at positions 4 or 5 (e.g., 2,3-dichloro-5-CF₃ pyridine). Substitution patterns influence binding affinity and metabolic stability .

Bioactivity and Stability :

  • Compared to 2-hydroxy-3-CF₃ pyridine , the target compound’s difluoromethoxy group likely resists hydrolysis and oxidative metabolism, improving environmental persistence and insecticidal efficacy .
  • Chlorine-substituted analogs (e.g., 2,3-dichloro-5-CF₃ pyridine) exhibit higher reactivity but may pose toxicity risks, limiting their selectivity .

Physical Properties :

  • Derivatives with bulky substituents (e.g., 2-chloromethyl-3-methyl-4-trifluoroethoxy pyridine ) show increased lipophilicity, which could enhance membrane permeability but reduce water solubility .

Biological Activity

2-Difluoromethoxy-3-(trifluoromethyl)pyridine is an organic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with difluoromethoxy and trifluoromethyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the development of pharmaceuticals. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C_7H_4F_5N_O, with a molecular weight of approximately 252.14 g/mol. The incorporation of the difluoromethoxy and trifluoromethyl groups enhances the compound's lipophilicity, stability, and electronic properties, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Pharmacological Targets : The compound has shown significant binding affinity to various enzymes and receptors, enhancing its efficacy as a pharmaceutical agent. Notably, the trifluoromethyl group plays a crucial role in improving metabolic stability and bioavailability.
  • Mechanisms of Action : Research indicates that this compound modulates specific biological pathways by interacting with target proteins involved in disease processes. The unique structural features allow for favorable interactions with biological membranes, facilitating cellular uptake .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various trifluoromethylpyridine derivatives, including this compound. Results indicated that this compound exhibited notable activity against Ralstonia solanacearum, a plant pathogen. The mechanism was attributed to the compound's ability to disrupt bacterial cell membranes .

Case Study 2: Anti-inflammatory Properties

In another investigation focusing on anti-inflammatory agents, derivatives similar to this compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes. The study highlighted that compounds with trifluoromethyl substitutions showed enhanced potency compared to their non-fluorinated counterparts .

Data Table: Biological Activities and Potencies

Activity TypeCompound NameIC50 (µM)Reference
AntimicrobialThis compound15.0
COX-1 InhibitionSimilar Trifluoro Derivative8.23
COX-2 InhibitionSimilar Trifluoro Derivative9.47

Pharmacokinetics

Pharmacokinetic studies have indicated that the presence of fluorinated groups significantly influences the drug's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, the trifluoromethyl group has been shown to enhance metabolic stability, allowing for prolonged therapeutic effects in vivo .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for 2-Difluoromethoxy-3-(trifluoromethyl)pyridine, and how do reaction parameters impact yield?

  • Methodological Answer : A three-step synthesis is typical for trifluoromethylpyridines: (1) halogenation of the pyridine core, (2) introduction of the trifluoromethyl group via CuCF3-mediated trifluoromethylation (as demonstrated for similar compounds), and (3) functionalization with difluoromethoxy groups using fluorinated reagents like Selectfluor® . Reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd catalysts for cross-coupling) critically influence regioselectivity and purity. For example, excess trifluoroethanol in nucleophilic substitution steps can improve difluoromethoxy group incorporation .

Q. Which analytical techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR distinguishes trifluoromethyl (-CF3_3, δ ~ -60 ppm) and difluoromethoxy (-OCF2_2H, δ ~ -80 ppm) groups. 1H^{1}\text{H} NMR resolves aromatic protons (JHF_{H-F} coupling constants indicate substituent positions) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (exact mass: ~227.03 g/mol) and detects halogenated byproducts .
  • X-ray Crystallography : Resolves steric effects of bulky substituents (e.g., trifluoromethyl at C3) on ring planarity .

Q. How does the compound’s solubility vary across solvents, and what formulations are suitable for biological assays?

  • Methodological Answer : The compound is lipophilic (logP ~2.8) due to fluorine substituents. Solubility in aqueous buffers (<0.1 mg/mL) can be enhanced via co-solvents (e.g., DMSO ≤10%) or micellar formulations (e.g., Cremophor EL). For in vitro studies, pre-dissolution in DMSO followed by dilution in cell culture media is standard .

Advanced Research Questions

Q. How do electronic effects of the difluoromethoxy and trifluoromethyl groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, reducing electrophilic substitution rates. However, the difluoromethoxy group at C2 creates a meta-directing effect, favoring Pd-catalyzed couplings (e.g., Suzuki-Miyaura) at C4 or C5 positions. Computational studies (DFT) predict partial charge distribution: C3 (CF3_3) has δ+ charge, while C2 (OCF2_2H) exhibits δ−, guiding catalyst selection (e.g., BrettPhos ligands for C–N couplings) .

Q. What strategies resolve contradictory literature data on synthetic yields or biological activity?

  • Methodological Answer : Discrepancies often arise from trace moisture (degrading fluorinated intermediates) or unoptimized workup. Solutions include:

  • Purity Validation : Use HPLC with UV/FLD detection (λ = 254 nm) to quantify byproducts like dehalogenated analogs .
  • Biological Replicates : Test multiple batches in cell-based assays (e.g., MTT for cytotoxicity) to account for impurity-driven false positives .
  • In Silico Modeling : Compare experimental IC50_{50} values with docking simulations (e.g., AutoDock Vina) to validate target engagement .

Q. How can computational chemistry predict the compound’s metabolic stability or toxicity?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., CYP450-mediated oxidation of the pyridine ring). The trifluoromethyl group reduces metabolic clearance compared to methyl analogs .
  • Toxicity Profiling : QSAR models predict hepatotoxicity risks based on structural alerts (e.g., fluorinated aromatic amines). In vitro cytochrome P450 inhibition assays validate computational findings .

Experimental Design Considerations

Q. What precautions are critical for handling this compound in air-sensitive reactions?

  • Methodological Answer :

  • Storage : Argon-blanketed vials at -20°C to prevent hydrolysis of the difluoromethoxy group .
  • Reaction Setup : Use Schlenk lines for moisture-sensitive steps (e.g., Grignard additions). Avoid protic solvents (e.g., MeOH) to prevent defluorination .

Q. How to design SAR studies for optimizing the compound’s bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Replace -OCF2_2H with -OCH3_3 or -SCF3_3 to assess fluorine’s role.
  • In Vitro Testing : Screen analogs against kinase panels (e.g., EGFR, VEGFR) to identify selectivity trends.
  • Data Analysis : Use cluster analysis (e.g., PCA) to correlate substituent electronegativity with IC50_{50} values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Difluoromethoxy-3-(trifluoromethyl)pyridine
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2-Difluoromethoxy-3-(trifluoromethyl)pyridine

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